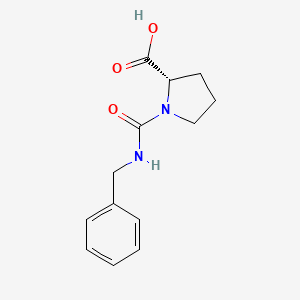

(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid” is a positively charged derivatization reagent . It has been synthesized and evaluated using non-steroidal anti-inflammatory drugs (NSAIDs), which were selected as the representative chiral carboxylic acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 264.28 . It is a solid at room temperature . The storage temperature should be between 2-8°C, and it should be kept in a dark place and sealed in dry conditions .Applications De Recherche Scientifique

Cholinesterase Inhibition

A study by Pizova et al. (2017) explored a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, including compounds similar to (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated moderate AChE inhibition and comparable BChE inhibition to rivastigmine, a known cholinesterase inhibitor.

Co-Crystal Formation

The co-crystallization potential of similar compounds was investigated by Chesna et al. (2017). They studied the formation of non-centrosymmetric co-crystals containing components like (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, demonstrating the ability of these compounds to participate in unique crystal structures.

Structural Analysis

Wojnarska et al. (2019) conducted a study on a compound structurally related to (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, focusing on its crystal structure and hydrogen bonding patterns. They discovered a unique cyclic R22(8) hydrogen-bonded carboxylic acid dimer in the structure. (Wojnarska et al., 2019)

Biotransformations in Organic Synthesis

Chen et al. (2012) explored the biotransformation of pyrrolidine-2,5-dicarboxamides, compounds related to (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, for application in organic synthesis. They achieved high yields and excellent enantioselectivity using an amidase-catalyzed hydrolysis. (Chen et al., 2012)

Influenza Neuraminidase Inhibition

A study by Wang et al. (2001) focused on the synthesis of compounds including (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid derivatives as potent inhibitors of influenza neuraminidase. These compounds demonstrated significant inhibition activity against neuraminidase A and B.

Solubility and Thermodynamic Properties

Duan et al. (2015) examined the solubility and thermodynamic properties of (2S)-pyrrolidine-2-carboxylic acid, closely related to the compound of interest, in various solvents. They found that the solubility decreases with an increase in alcohol concentration in binary mixtures. (Duan et al., 2015)

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(17)11-7-4-8-15(11)13(18)14-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,18)(H,16,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIMITZVOIMIMV-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)NCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2445348.png)

![N-(4-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2445351.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2445356.png)

![2-Amino-6-(2-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2445360.png)

![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2445361.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2445362.png)